Cas no 13676-47-6 (5-Amino-2-(4-aminophenyl)benzoxazole)

5-Amino-2-(4-aminophenyl)benzoxazole is a benzoxazole derivative featuring dual amino functional groups, which enhance its utility as a versatile intermediate in organic synthesis. The compound’s rigid benzoxazole core, combined with reactive amino substituents, makes it valuable for applications in pharmaceuticals, agrochemicals, and advanced material science. Its structure allows for further functionalization, enabling the synthesis of heterocyclic compounds, dyes, or coordination complexes. The presence of amino groups at both the 5-position of the benzoxazole ring and the para-position of the phenyl ring offers selectivity in cross-coupling reactions and polymerization processes. This compound is particularly suited for research requiring thermally stable, aromatic heterocycles with reactive sites for tailored modifications.
5-Amino-2-(4-aminophenyl)benzoxazole structure
13676-47-6 structure
Product Name:5-Amino-2-(4-aminophenyl)benzoxazole
CAS No:13676-47-6
MF:C13H11N3O
MW:225.245942354202
MDL:MFCD00445970
CID:119830
PubChem ID:614385
Update Time:2025-06-07

5-Amino-2-(4-aminophenyl)benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-(4-aminophenyl)benzoxazole
    • 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE
    • 2-(4-aminophenyl)-1,3-benzoxazol-5-amine
    • 2-(4-Aminophenyl)benzo[d]oxazol-5-amine
    • 5-Benzoxazolamine,2-(4-aminophenyl)-
    • 2-(4-aminophenyl)-1H-benzoxazole-5-amine
    • 2-(4-aminophenyl)-5-aminobenzoxazole
    • 2-(4-Amino-phenyl)-benzooxazol-5-ylamine
    • 2-(p-aminophenyl)-5-aminobenzoxazole
    • 5-amine-2-(4-aminophenyl)-1,3-benzoxazole
    • 5-amino-2-(4-aminophenyl)benzox
    • 5-AMINO-2-(P-AMINOPHENYL)BENZOXAZOLE
    • AC1LD9C0
    • CBDivE_012353
    • Oprea1_613597
    • Oprea1_621029
    • SureCN1852701
    • AKOS BB-8278
    • ASISCHEM Y80324
    • ART-CHEM-BB B025308
    • TIMTEC-BB SBB009788
    • UMGYJGHIMRFYSP-UHFFFAOYSA-N
    • 5-Benzoxazolamine, 2-(4-aminophenyl)-
    • 2-(4-Aminophenyl)benzooxazol-5-ylamine
    • AK154904
    • BAS 00604618
    • MLS001211642
    • HMS2836B21
    • HMS1607G04
    • BBL
    • DS-8190
    • CCG-15106
    • 2-(4-minophenyl)-1,3-benzoxazol-5-amine (APBOA)
    • DTXSID10346724
    • C72468
    • SR-01000389410
    • J-006904
    • A886641
    • MFCD00445970
    • 2-(4-Aminophenyl)benzoxazol-5-amine
    • CS-0157501
    • SCHEMBL1852701
    • SMR000514735
    • 2-(4-Amino-phenyl)-benzoxazol-5-ylamine
    • BB 0245430
    • 5-amino-2-(p-aminophenyl) benzoxazole
    • 13676-47-6
    • FT-0661569
    • 5-Amino-2-(4-aminophenyl)benzoxazole;2-(4-Aminophenyl)benzo[d]oxazol-5-amine
    • SY072394
    • 2-(4-Aminophenyl)-1,3-benzoxazol-5-amine #
    • SR-01000389410-1
    • CHEMBL1380161
    • AKOS000108781
    • 2-(-4-aminophenyl)-5-aminobenzoxazole
    • BBL028573
    • A3300
    • STK864728
    • DA-11337
    • 5-Amino-2-(p-aminophenyl)benzoxazole; 2-(4-Amino-phenyl)-benzooxazol-5-ylamine; 2-(4-Aminophenyl)-5-aminobenzoxazole; 5-Amino-2-(4-aminophenyl)benzoxazole
    • MDL: MFCD00445970
    • Inchi: 1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2
    • InChI Key: UMGYJGHIMRFYSP-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(=CC=2)N)=NC2C=C(C=CC1=2)N

Computed Properties

  • Exact Mass: 225.09000
  • Monoisotopic Mass: 225.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.1
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.329
  • Melting Point: 229.0 to 233.0 deg-C
  • Boiling Point: 435.2°C at 760 mmHg
  • Flash Point: 217°C
  • Refractive Index: 1.729
  • PSA: 78.07000
  • LogP: 3.82160
  • λmax: 310(Heptan)(lit.)

5-Amino-2-(4-aminophenyl)benzoxazole Security Information

5-Amino-2-(4-aminophenyl)benzoxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Amino-2-(4-aminophenyl)benzoxazole Production Method

5-Amino-2-(4-aminophenyl)benzoxazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:13676-47-6)2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE
Order Number:sfd4759
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:13676-47-6)2-(4-氨基苯基)-5-氨基苯并噁唑
Order Number:LE25880682
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:51
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Additional information on 5-Amino-2-(4-aminophenyl)benzoxazole

Introduction to 5-Amino-2-(4-aminophenyl)benzoxazole (CAS No. 13676-47-6) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 5-Amino-2-(4-aminophenyl)benzoxazole (CAS No. 13676-47-6) represents a fascinating scaffold in the realm of chemical biology and medicinal chemistry, characterized by its unique structural features and potential biological activities. As a derivative of benzoxazole, this molecule incorporates both amino and phenylamino substituents, which are well-documented for their role in modulating various biological pathways. The benzoxazole core itself is a privileged structure widely explored in drug discovery due to its ability to engage with biological targets such as enzymes and receptors, making it a valuable candidate for developing novel therapeutic agents.

In recent years, the interest in 5-Amino-2-(4-aminophenyl)benzoxazole has surged, driven by its demonstrated utility in several preclinical and clinical studies. The presence of multiple amino groups provides ample opportunities for further chemical modification, enabling the synthesis of libraries of derivatives with tailored pharmacological properties. This flexibility has been exploited in the development of compounds targeting neurological disorders, cancer, and inflammatory diseases. Notably, studies have highlighted its potential as an inhibitor of kinases and other enzymes implicated in disease pathogenesis.

One of the most compelling aspects of 5-Amino-2-(4-aminophenyl)benzoxazole is its interaction with biological targets at the molecular level. The benzoxazole ring acts as a hinge-binding motif, facilitating deep penetration into binding pockets of proteins. Meanwhile, the amino groups serve as hydrogen bond donors and acceptors, enhancing binding affinity and selectivity. This dual functionality has been leveraged to design molecules that exhibit high potency against specific targets while minimizing off-target effects—a critical consideration in modern drug development.

Recent advances in computational chemistry have further accelerated the exploration of 5-Amino-2-(4-aminophenyl)benzoxazole derivatives. Molecular docking simulations and virtual screening have identified promising candidates for experimental validation, streamlining the process from hypothesis to lead optimization. These computational approaches have been complemented by experimental techniques such as X-ray crystallography, which provides high-resolution structures of protein-ligand complexes. Such structural insights are invaluable for refining molecular design and improving drug-like properties.

The pharmacokinetic profile of 5-Amino-2-(4-aminophenyl)benzoxazole has also been extensively studied to ensure its suitability for therapeutic applications. Metabolic stability assessments indicate that this compound undergoes moderate biotransformation, suggesting a balanced half-life that could be advantageous for systemic delivery. Additionally, solubility studies have revealed that modifications to the phenylamino group can enhance water solubility—a critical factor for oral bioavailability and intravenous administration.

In the context of oncology research, 5-Amino-2-(4-aminophenyl)benzoxazole derivatives have shown promise as inhibitors of tyrosine kinases overexpressed in cancer cells. Preclinical trials have demonstrated their ability to disrupt signaling pathways such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), leading to tumor regression in animal models. These findings have prompted further investigation into clinical trials, where the compound is being evaluated for efficacy and safety in human patients with advanced malignancies.

Beyond oncology, 5-Amino-2-(4-aminophenyl)benzoxazole has been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. By modulating inflammatory cytokine production and signaling pathways, this compound may offer therapeutic benefits comparable to existing anti-inflammatory agents but with improved selectivity or reduced side effects.

The synthesis of 5-Amino-2-(4-aminophenyl)benzoxazole has been optimized through multi-step organic reactions that emphasize efficiency and scalability. Modern synthetic methodologies, including flow chemistry and catalytic processes, have enabled high-yield production under mild conditions. These advancements not only reduce costs but also minimize waste generation—a key consideration in sustainable pharmaceutical manufacturing.

Future directions for research on 5-Amino-2-(4-aminophenyl)benzoxazole include expanding its therapeutic applications into neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Preliminary studies suggest that its structural motif may interact with amyloid-beta plaques or dopamine receptors, respectively. Additionally, exploring its antimicrobial potential could address rising concerns about antibiotic resistance by identifying novel scaffolds capable of inhibiting bacterial growth.

In conclusion,5-Amino-2-(4-aminophenyl)benzoxazole (CAS No. 13676-47-6) stands out as a versatile and promising compound with significant implications for chemical biology and medicinal chemistry. Its unique structural features combined with emerging research findings position it as a cornerstone for developing next-generation therapeutics across multiple disease areas.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:13676-47-6)2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE
sfd4759
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13676-47-6)2-(4-氨基苯基)-5-氨基苯并噁唑
LE25880682
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email